

Technical Guide: Physicochemical Properties of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Cat. No.: B1357042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl-like core with a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a summary of the available physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and a relevant biological pathway.

Core Physical Properties

While specific experimental data for the melting point, boiling point, and solubility of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** are not readily available in public databases, the fundamental molecular properties have been determined. For comparative purposes, the physical properties of the parent compound, 3-pyridinecarbaldehyde, are also provided.

Property	Value (5-(4-Methylphenyl)-3-pyridinecarbaldehyde)	Value (3-Pyridinecarbaldehyde - for reference)
Molecular Formula	C ₁₃ H ₁₁ NO	C ₆ H ₅ NO
Molecular Weight	197.23 g/mol [1]	107.11 g/mol [2]
Melting Point	Data not available	7-8 °C[2]
Boiling Point	Data not available	95-97 °C at 15 mmHg
Solubility	Data not available	Miscible with water

Disclaimer: The physical properties for 3-Pyridinecarbaldehyde are provided for reference only and may not be representative of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**.

Experimental Protocols

The synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.

Synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** via Suzuki-Miyaura Coupling

Objective: To synthesize **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** by coupling 5-bromo-3-pyridinecarbaldehyde with 4-methylphenylboronic acid.

Materials:

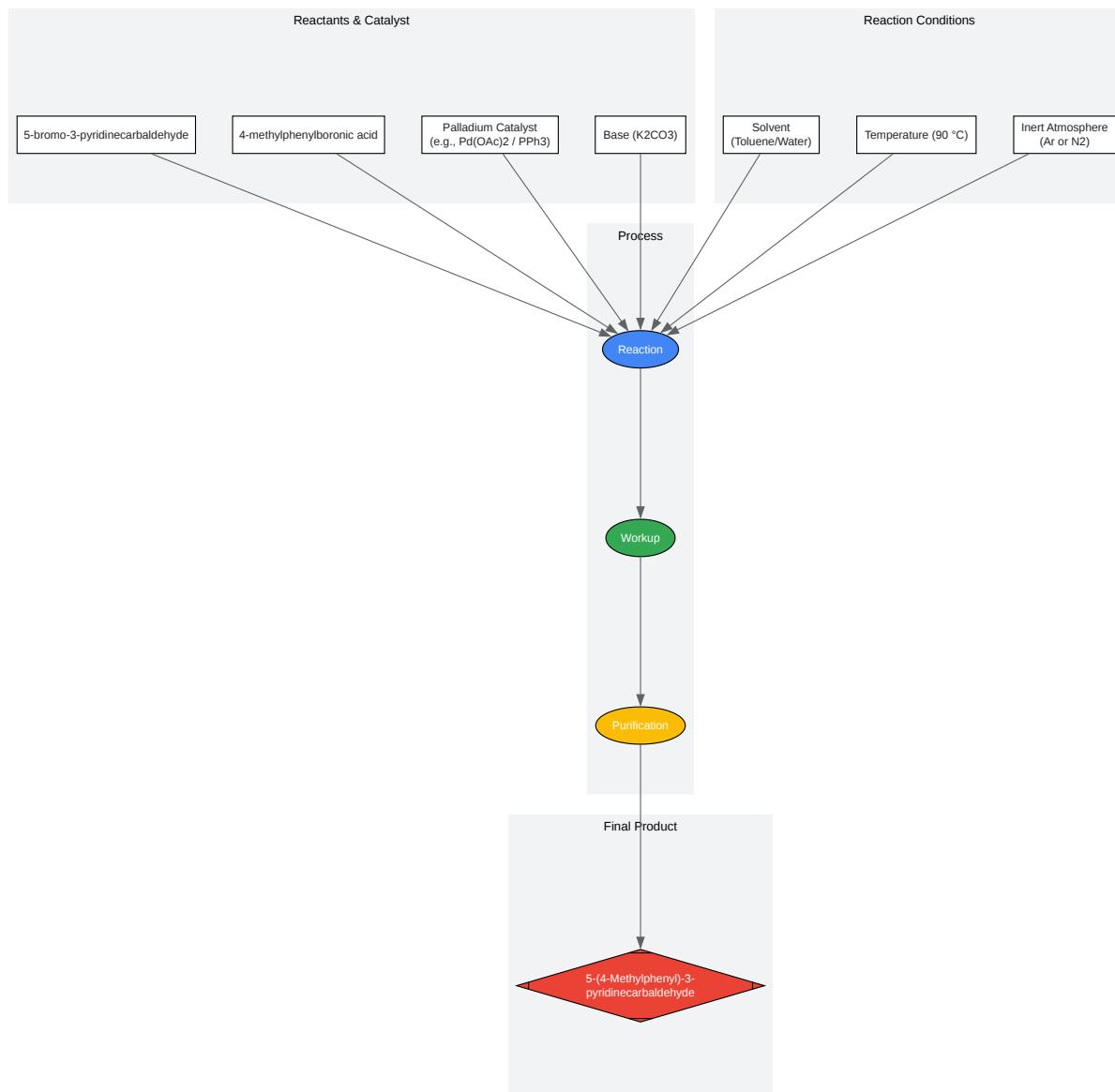
- 5-bromo-3-pyridinecarbaldehyde
- 4-methylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)

- Toluene
- Water, deionized
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas (inert atmosphere)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Inert atmosphere setup (e.g., Schlenk line)

Procedure:


- Reaction Setup: To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
- Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants.

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
 - Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** as a solid.

Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura Synthesis.

Apoptosis Signaling Pathway

While the specific biological activity of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is not extensively documented, related pyridine derivatives have shown potential as anticancer agents by inducing apoptosis. The following diagram illustrates a simplified, representative apoptosis signaling pathway.

[Click to download full resolution via product page](#)

Caption: Simplified Intrinsic Apoptosis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(4-METHYLPHENYL)-3-PYRIDINECARBALDEHYDE;615-09-8 [abichem.com]
- 2. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357042#5-4-methylphenyl-3-pyridinecarbaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com